trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine
Description
trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a tert-butyl-dimethyl-silanyloxymethyl group, and an amine group attached to a piperidine ring
Properties
IUPAC Name |
(3S,6R)-1-benzyl-6-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2OSi/c1-19(2,3)23(4,5)22-15-18-12-11-17(20)14-21(18)13-16-9-7-6-8-10-16/h6-10,17-18H,11-15,20H2,1-5H3/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZHOYZJWWNLW-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@@H](CN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the tert-Butyl-dimethyl-silanyloxymethyl Group: This step involves the protection of hydroxyl groups using tert-butyl-dimethyl-silanyloxymethyl chloride under basic conditions.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially leading to the formation of reduced piperidine derivatives or benzyl alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced piperidine derivatives, benzyl alcohol.
Substitution: Various substituted piperidine and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the benzyl and tert-butyl-dimethyl-silanyloxymethyl groups can influence its binding affinity and selectivity towards these targets. The piperidine ring may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine: A stereoisomer with different spatial arrangement of substituents.
trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester: A related compound with a different functional group at the piperidine ring.
Uniqueness
trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine is unique due to its specific combination of substituents and their spatial arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
